molecular formula C10H10O4 B7965431 3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy-

3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy-

Cat. No.: B7965431
M. Wt: 194.18 g/mol
InChI Key: HRUHFEQNMWANCD-UHFFFAOYSA-N
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Description

3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anti-tumor, and anti-viral properties . This particular compound features a benzofuran ring fused with an acetic acid moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . Another method involves proton quantum tunneling, which minimizes side reactions and enhances yield .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method is particularly useful for producing complex benzofuran compounds with fewer side reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the C-6 position is crucial for its biological activity, particularly its antibacterial properties. The compound can inhibit bacterial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another benzofuran derivative with similar therapeutic applications.

    Angelicin: Known for its anti-tumor properties.

Uniqueness: 3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- is unique due to its specific structural features, such as the hydroxyl group at the C-6 position and the acetic acid moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-(6-hydroxy-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-7-2-1-6-3-8(5-10(12)13)14-9(6)4-7/h1-2,4,8,11H,3,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUHFEQNMWANCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC(=C2)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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